

# sinapaldehyde CAS number and molecular weight

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Compound of Interest		
Compound Name:	Sinapaldehyde	
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An In-depth Technical Guide to Sinapaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **sinapaldehyde**, a naturally occurring phenylpropanoid with diverse biological activities. This document details its chemical properties, summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and illustrates its interaction with cellular signaling pathways.

### **Core Chemical and Physical Data**

**Sinapaldehyde**, also known as 3,5-dimethoxy-4-hydroxycinnamaldehyde, is a phenolic aldehyde that serves as a key intermediate in the biosynthesis of lignin in many plant species.



Property	Value	Citations
CAS Number	4206-58-0	[1][2][3][4][5]
Molecular Formula	C11H12O4	[1][2][3][4][5][6]
Molecular Weight	208.21 g/mol	[1][2][4][6]
IUPAC Name	(E)-3-(4-hydroxy-3,5- dimethoxyphenyl)prop-2-enal	[1]
Melting Point	104 to 106 °C	[6]
Appearance	Solid	[3]
Solubility	Soluble in DMSO and Methanol	[3]

## **Biological Activity and Quantitative Data**

**Sinapaldehyde** exhibits a range of biological activities, including antioxidant, antimicrobial, and enzyme inhibitory effects. The following table summarizes key inhibitory concentrations.



Activity	Assay/Organism	IC <sub>50</sub> / MIC	Citations
Farnesyltransferase Inhibition	Rat enzyme	IC50 = 23.99 μM	[3]
NF-ĸB Inhibition	TNF-α-induced, HepG2 cells	IC50 = 13.25 μM	[3]
Nitric Oxide (NO) Production Inhibition	LPS-induced, RAW 264.7 cells	IC50 = 5.92 μM	[3]
Antioxidant (DPPH radical scavenging)	Cell-free assay	IC50 = 83.02 μM	[3]
Antioxidant (ABTS radical scavenging)	Cell-free assay	IC50 = 43.15 μM	[3]
α-Glucosidase Inhibition	IC50 = 98.81 μM	[3]	
Antimicrobial (Gram- positive)	Pseudomonas aeruginosa	MIC = 64 μg/ml	[3]
Bacillus cereus	MIC = 128 μg/ml	[3]	
Methicillin-sensitive S. aureus (MSSA)	MIC = 64 μg/ml	[3]	_
Methicillin-resistant S. aureus (MRSA)	MIC = 128 μg/ml	[3]	_
Antimicrobial (Gram- negative)	Escherichia coli	MIC = 128 μg/ml	[3]
Salmonella enterica	MIC = 128 μg/ml	[3]	

## Signaling Pathway Analysis: Inhibition of TNF-α-induced NF-κB Activation

**Sinapaldehyde** has been shown to inhibit the transcriptional activity of NF- $\kappa$ B induced by TNF- $\alpha$ . This anti-inflammatory effect is crucial for investigating its therapeutic potential. The diagram

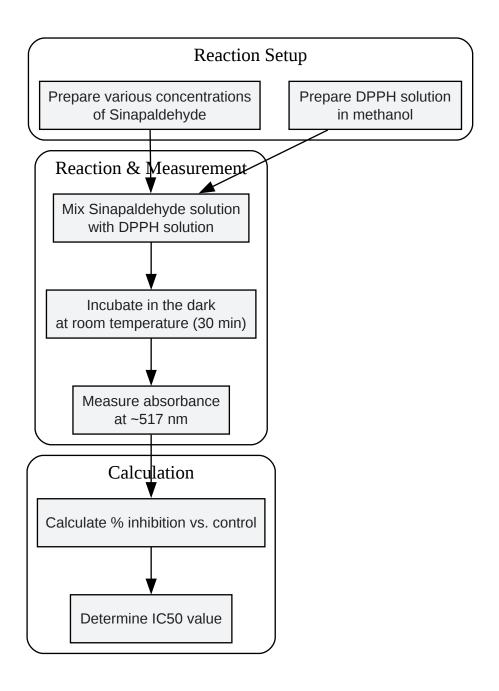




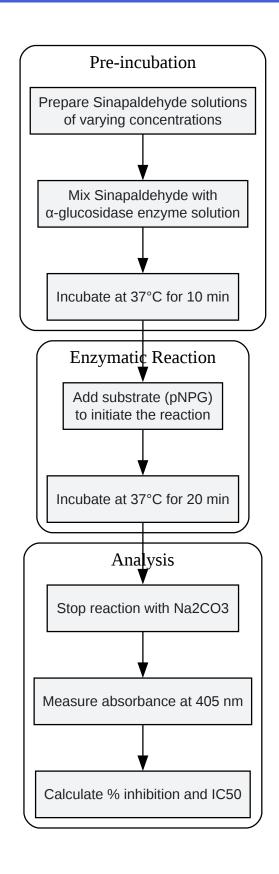


below illustrates the canonical NF-κB signaling pathway and the putative inhibitory point of **sinapaldehyde**. Binding of TNF-α to its receptor (TNFR1) initiates the assembly of a membrane-bound complex (Complex I), leading to the recruitment of TRAF2 and RIP1. This complex activates the IKK complex, which then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. **Sinapaldehyde** is thought to exert its inhibitory effect by preventing the degradation of IκBα.









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